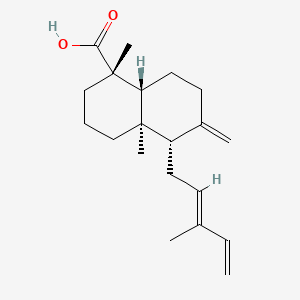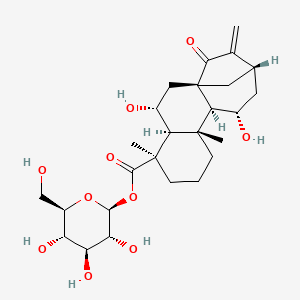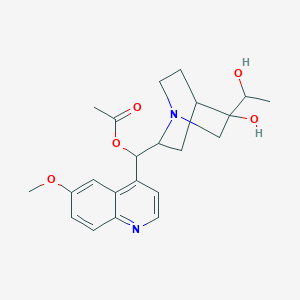
Docosahexaenoic Acid Quant-PAK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The docosahexaenoic acid (DHA) Quant-PAK has been designed for the convenient, precise quantification of DHA by GC- or LC-MS. It includes a 50 µg vial of DHA-d5 and a precisely weighed vial of unlabeled DHA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled DHA can be used to quantify the DHA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Aplicaciones Científicas De Investigación
Biotechnological Production and Applications Docosahexaenoic acid (DHA) is produced using marine microorganisms, such as thraustochytrids and dinoflagellates like Crypthecodinium cohnii. These microorganisms are promising sources for the biotechnological production of DHA, offering controlled conditions for consistent quality DHA all year round (Fan & Chen, 2007); (Mendes et al., 2009).
Role in Brain Development and Function DHA is crucial for brain development, especially during the last trimester of pregnancy and early infancy. It's a key structural component of membranes in the central nervous system and affects neuronal function, signaling, and cognitive abilities throughout the lifespan (Lauritzen et al., 2016); (Weiser, Butt, & Mohajeri, 2016).
Health and Disease Management DHA plays a role in managing diseases like Alzheimer's and cognitive decline. It modulates glial cells in Alzheimer’s, contributing to improved cognition in early stages of the disease. DHA also has anti-inflammatory properties, aiding in conditions like periodontal disease and metabolic syndrome (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016); (Yurko-Mauro et al., 2010); (Tabbaa et al., 2013).
Bioavailability and Functional Applications Studies have focused on improving the bioavailability of DHA through various delivery systems. These efforts enhance DHA activity and its functional roles in managing cardiovascular diseases, diabetes, and inflammatory conditions (Lv & Xu, 2022).
Neuroprotective and Anticancer Properties DHA-derived metabolites like neuroprotectin D1 have shown neuroprotective effects, particularly in retinal pigment epithelial cells under oxidative stress. Additionally, oxidation products of DHA have demonstrated anticancer properties, inducing apoptosis in cancer cells (Mukherjee et al., 2004); (Siddiqui, Harvey, & Stillwell, 2008).
Propiedades
Nombre del producto |
Docosahexaenoic Acid Quant-PAK |
|---|---|
Sinónimos |
Cervonic Acid Quant-PAK; DHA Quant-PAK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5S)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride](/img/structure/B1151981.png)



![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)